![molecular formula C10H6BrF B1629120 2-Bromo-7-fluoronaphthalene CAS No. 627527-30-4](/img/structure/B1629120.png)
2-Bromo-7-fluoronaphthalene
Overview
Description
2-Bromo-7-fluoronaphthalene is a chemical compound with the molecular formula C10H6BrF . It has an average mass of 225.057 Da and a monoisotopic mass of 223.963684 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a bromine atom substituted at the 2nd position and a fluorine atom at the 7th position .Scientific Research Applications
Chemical Reactions and Synthesis Applications :
- 2-Bromo-7-fluoronaphthalene derivatives have been used in various chemical reactions. For instance, Leroux, Mangano, and Schlosser (2005) studied the behavior of a compound derived from this compound, demonstrating its reactivity with alkyllithium compounds (Leroux, Mangano, & Schlosser, 2005). Magano et al. (2008) reported a practical synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride, using 1-bromo-7-fluoronaphthalene (Magano et al., 2008).
Spectroscopic Analysis :
- Spectroscopic analysis is another significant application area. Pandey and Thakur (1980) recorded photoacoustic spectra of 2-bromo-naphthalenes, which could be used to understand their electronic properties (Pandey & Thakur, 1980). Krishnakumar, Prabavathi, and Muthunatesan (2008) performed a density functional theory study on the vibrational spectra of 1-bromo-4-fluoronaphthalene, which is closely related to this compound (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Potential Pharmaceutical Applications :
- In pharmaceutical research, derivatives of this compound have been explored. For example, Gatti, Cavrini, Roveri, and others (1992, 1996) investigated 2-bromoacetyl-6-methoxynaphthalene, a derivative, as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, suggesting its potential in pharmaceutical analysis (Gatti, Cavrini, & Roveri, 1992) (Gatti et al., 1996).
Miscellaneous Applications :
- Other studies have shown varied applications, such as Xu and He (2010) describing a practical synthesis of 2-Bromo-6-methoxynaphthalene, indicating the versatility of 2-Bromo-naphthalene derivatives in chemical synthesis (Xu & He, 2010).
Safety and Hazards
Future Directions
2-Bromo-6-fluoronaphthalene, a related compound, is used as an intermediate for the construction of semiconducting molecules in applications of OFETs, OLEDs, and organic photovoltaics, perovskite solar cells . This suggests potential future directions for 2-Bromo-7-fluoronaphthalene in similar applications.
Mechanism of Action
Target of Action
Brominated and fluorinated naphthalenes are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, it can be inferred that the primary targets of 2-Bromo-7-fluoronaphthalene are likely to be organic compounds that can undergo such reactions.
Mode of Action
The mode of action of this compound involves its interaction with its targets through chemical reactions. In the context of organic synthesis, this compound can participate in cross-coupling reactions, where the bromine atom is replaced by another group . The exact changes resulting from this interaction would depend on the specific reaction conditions and the other reactants involved.
properties
IUPAC Name |
2-bromo-7-fluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBGBDOICZSCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631401 | |
Record name | 2-Bromo-7-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
627527-30-4 | |
Record name | 2-Bromo-7-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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